(2,5-Dioxopyrrolidin-1-yl) 2-phenylacetate is a chemical compound classified as a pyrrolidine-2,5-dione derivative. Its molecular structure features a pyrrolidine ring with two keto groups at positions 2 and 5, along with a phenylacetate group attached to the nitrogen atom. This compound has attracted attention in various fields, particularly medicinal chemistry and materials science, due to its potential biological activities and applications in enzyme inhibition and biomolecule modification .
The compound is cataloged under the Chemical Abstracts Service number 23776-85-4. It is primarily synthesized through reactions involving succinic anhydride and phenylglycine, leading to its classification as a pyrrolidine derivative . The structural characteristics of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate allow it to participate in significant biochemical interactions, notably with enzymes such as acetylcholinesterase and butyrylcholinesterase .
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate typically involves the following steps:
The industrial synthesis follows similar routes but emphasizes automation and precise control over reaction conditions to enhance yield and purity. Catalysts may be employed to optimize the efficiency of production processes .
The molecular formula of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is . It features:
(2,5-Dioxopyrrolidin-1-yl) 2-phenylacetate can undergo several chemical reactions:
Common reagents include:
These reactions can yield various derivatives including hydroxylated compounds and substituted pyrrolidine derivatives .
At the molecular level, (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate interacts with enzymes through specific binding at their active sites. This interaction can lead to either inhibition or activation of enzymatic activity depending on the context. Such binding may induce conformational changes in enzyme structures that alter their function.
Additionally, this compound can influence gene expression by interacting with transcription factors and regulatory proteins, thereby affecting transcriptional activity .
The physical properties include:
The chemical properties encompass:
Detailed physicochemical data are often derived from spectral analyses such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC), confirming the structure and purity of synthesized compounds .
(2,5-Dioxopyrrolidin-1-yl) 2-phenylacetate has several applications in scientific research:
Future research may explore its therapeutic potential in treating conditions such as epilepsy or pain management through further development of its derivatives .
The strategic molecular hybridization of the pyrrolidine-2,5-dione (succinimide) core with established anticonvulsant pharmacophores represents a cornerstone in developing novel neuroactive agents. This scaffold serves as a versatile bioisostere for GABAergic systems and voltage-gated ion channel modulators. Recent studies demonstrate that functionalizing the N-1 position of the pyrrolidine-2,5-dione ring with phenylacetamide moieties significantly enhances anticonvulsant potency across multiple seizure models. Hybrid compounds like N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide integrate tetrahydro-β-carboline alkaloid structures known for intrinsic neuroactivity, yielding multi-target ligands [5] [8].
Table 1: Anticonvulsant Activity of Hybrid Pyrrolidine-2,5-dione Derivatives | Compound | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
---|---|---|---|---|
(2,5-Dioxopyrrolidin-1-yl) 2-phenylacetate prototype | 89.2 | 62.7 | >100 | |
Hybrid Compound 14 | 49.6 | 31.3 | 67.4 | |
Hybrid Compound 14 (6 Hz 44 mA)* | 63.2 | - | - | |
Drug-resistant epilepsy model [8] |
Mechanistically, these hybrids exhibit dual sodium and calcium channel inhibition, coupled with TRPV1 receptor antagonism. Electrophysiological studies confirm significant blockade of neuronal voltage-gated Na+ channels (IC50 = 3.7 μM) and L-type Ca2+ channels (IC50 = 11.2 μM), disrupting aberrant neuronal firing underlying seizure propagation [8]. The 3-substituted derivatives further enable attachment of tertiary amine groups (e.g., dimethylaminoethyl), improving water solubility while maintaining ligand-receptor binding geometries critical for simultaneous interaction with ionic pore residues and hydrophobic channel pockets.
The blood-brain barrier (BBB) constitutes the primary obstacle to neurotherapeutic delivery, with its tight junction networks, efflux transporters, and metabolic enzymes selectively restricting molecular passage. The phenylacetate moiety in (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate derivatives exploits endogenous nutrient transport systems to enhance CNS penetration. Systematic structure-permeability relationship (SPR) studies reveal that:
Table 2: BBB Permeability Parameters of Aromatic Modifications | Aromatic Substituent | log P | Papp (×10−6 cm/s) | P-gp Substrate |
---|---|---|---|---|
Phenyl | 1.8 | 4.2 | No | |
4-Methoxyphenyl | 2.1 | 8.7 | No | |
4-Trifluoromethylphenyl | 2.9 | 3.1 | Yes | |
1-Naphthyl | 3.5 | 2.8 | Yes | [3] [6] |
Beyond passive diffusion, these compounds may actively modulate BBB integrity via serotonin receptor interactions. The 5-HT4 receptor, expressed on brain microvascular endothelial cells (hCMEC/D3), regulates tight junction protein expression. Agonists like prucalopride induce occludin downregulation via Src/ERK1/2 signaling, reversibly enhancing paracellular permeability—a strategy potentially adaptable for (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate derivatives containing 4-hydroxyphenyl or indole groups [3]. Computational modeling indicates that planar aromatic systems align with the BBB phospholipid membrane interface, adopting orientations conducive to membrane partitioning while avoiding P-gp recognition motifs like multiple hydrogen-bond donors.
Stereochemistry critically influences the pharmacodynamics and pharmacokinetics of CNS-active pyrrolidine-2,5-diones. The chiral center at the phenylacetamide α-carbon (C1) generates enantiomers with distinct target interactions and metabolic profiles. Asymmetric synthesis using (R)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid enables production of >99% enantiopure (R)-isomers, as verified by chiral HPLC [8]. Key stereochemical findings include:
Table 3: Pharmacological Properties of Enantiomeric Forms | Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|---|
MES ED50 (mg/kg) | 32.1 ± 1.8 | 148.3 ± 6.2 | |
6 Hz ED50 (mg/kg) | 18.9 ± 0.7 | 89.5 ± 3.1 | |
Metabolic stability (t½, HLMs) | 42.3 min | 12.7 min | |
CYP3A4 inhibition (IC50) | >100 μM | 28.4 μM | [5] [8] |
The spatial orientation of the phenylacetamide pharmacophore determines fit within ion channel vestibules. Docking simulations confirm the (R)-configuration optimally positions the phenyl ring into a hydrophobic niche of the NaV1.2 channel inactivation gate, while the pyrrolidine-2,5-dione carbonyl forms hydrogen bonds with Lys-1427. Conversely, (S)-enantiomers induce steric clashes with Thr-1431, reducing binding affinity by ∼8-fold. Additionally, the C3 dimethylamino substituent in 3-substituted derivatives creates a chiral center whose (S)-configuration synergizes with (R)-C1, enhancing BBB permeation via absorptive-mediated transcytosis. This diastereomer achieves brain-to-plasma ratios of 2.8:1 versus 0.6:1 for its (R,R)-counterpart [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1